Acid Stability: NCHA vs. Cupferron
N-Nitroso-N-cyclohexylhydroxylamine (NCHA, hexahydrocupferron) is reported to be 'much more stable in acidic media than its analogue cupferron' [1]. The enhanced acid resistance is attributed to the lower electronegativity of the cyclohexyl substituent vs. the phenyl group, which increases the population of the N-hydroxydiimide N′-oxide tautomer that is intrinsically more resistant to thermooxidative degradation [2]. Quantitative decomposition rate constants under identical acid conditions are not available in the open literature; however, the tautomer-ratio mechanism provides a class-level prediction that any N-nitroso-N-alkylhydroxylamine bearing an alkyl substituent less electronegative than phenyl will exhibit superior acid stability.
| Evidence Dimension | Resistance to acid-catalyzed decomposition |
|---|---|
| Target Compound Data | Stable in acidic media; tautomer equilibrium shifted toward stable N-hydroxydiimide N′-oxide form |
| Comparator Or Baseline | Cupferron (N-nitroso-N-phenylhydroxylamine); decomposes more rapidly in acid due to higher electronegativity of phenyl substituent favoring less stable tautomer |
| Quantified Difference | Quantitative rate constants not reported; difference established by qualitative stability observation and tautomer-population rationale |
| Conditions | Acidic aqueous media; ambient temperature; IR/Raman spectroscopy and spectrophotometry |
Why This Matters
For procurement decisions involving metal-extraction workflows under acidic conditions, NCHA avoids the reagent-decomposition failure mode that limits cupferron's practical utility.
- [1] Buscaróns, F., Canela, J. (1973) Analytical uses of some n-nitroso-n-alkyl (or -n-cyclo-alkyl)hydroxylamines. Part I. N-Nitroso-n-cyclohexylhydroxylamine. Analytica Chimica Acta, 67(2), 349–355. View Source
- [2] Electronic structure and special features of the analytical properties of N-nitroso-N-cyclohexylhydroxylamine and its chelates. Sov. J. Coordinat. Chem.; (United States) 12:4 (1986). OSTI ID: 6158899. View Source
